molecular formula C9H14ClNO B6282100 2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride CAS No. 2287311-35-5

2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride

Cat. No.: B6282100
CAS No.: 2287311-35-5
M. Wt: 187.7
InChI Key:
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Description

2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C9H14ClNO It is a hydrochloride salt form of 2-[3-(aminomethyl)phenyl]ethan-1-ol, which is an organic compound containing both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-(aminomethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The resulting 2-[3-(aminomethyl)phenyl]ethan-1-ol is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amine group can be reduced to an alkylamine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkylamines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(aminomethyl)phenyl]ethan-1-ol: This compound has a similar structure but with the amine group positioned at the 4-position on the benzene ring.

    2-[3-(aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride: This compound contains a sulfonyl group instead of a simple alcohol group.

Uniqueness

2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride is unique due to its specific positioning of the amine and alcohol groups, which can influence its reactivity and interactions with other molecules. The hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2287311-35-5

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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